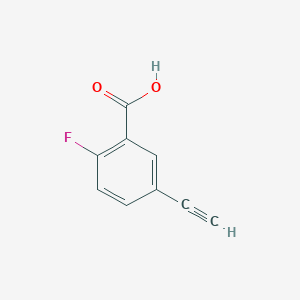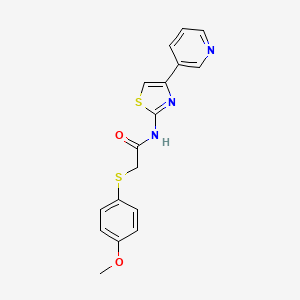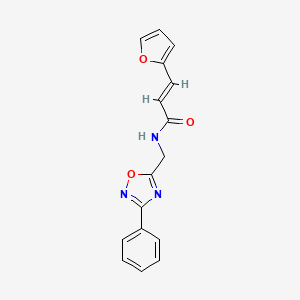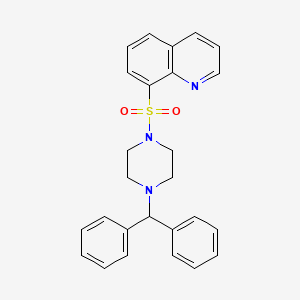
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H28N4O3 and its molecular weight is 408.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of BRAF Kinase
This compound is structurally related to aryl phenyl ureas with a 4-quinazolinoxy substituent, identified as potent inhibitors of both mutant and wild-type BRAF kinase. Such compounds have shown efficacy in mouse tumor xenograft models following oral dosing, indicating their potential in cancer research and therapy (Holladay et al., 2011).
Biginelli-type Synthesis
The compound is related to research on the Biginelli-type synthesis, where the ternary condensation of N-methoxyurea, aldehydes, and 1,3-dicarbonyl compounds leads to novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. This showcases its role in the development of new synthetic methodologies in organic chemistry (Kolosov et al., 2015).
Antiproliferative and Antioxidant Activities
Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, structurally similar to the query compound, were synthesized and evaluated for biological activity. These compounds displayed moderate to strong antiproliferative effects against various cancer cell lines and showed significant antioxidant activity, suggesting their utility in developing cancer therapeutics and antioxidant agents (Perković et al., 2016).
Synthesis and Biological Evaluation of Quinazoline Derivatives
Research on quinazoline derivatives, which are structurally related to the compound , has focused on their synthesis and biological evaluation, particularly as antimicrobial agents. This demonstrates the compound's relevance in the development of new antimicrobial drugs (Patel & Shaikh, 2011).
Development of Quinazolinone Analogues as Potent Antibacterials
A study aimed at determining the antibacterial activity of synthesized novel quinazolinone analogues, closely related to the query compound, against S. aureus and E. coli. The research underscores the potential of such compounds in addressing bacterial infections, paving the way for new antibacterial drug development (Dhokale et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-tert-butylphenylhydrazine with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazoline-4-carbaldehyde, followed by the reaction of the resulting hydrazone with urea.", "Starting Materials": [ "4-tert-butylphenylhydrazine", "3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "Urea" ], "Reaction": [ "Step 1: Condensation of 4-tert-butylphenylhydrazine with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazoline-4-carbaldehyde in ethanol to form the corresponding hydrazone.", "Step 2: Isolation of the hydrazone by filtration and washing with ethanol.", "Step 3: Reaction of the hydrazone with urea in ethanol under reflux to form the desired product, (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the product by recrystallization from ethanol." ] } | |
Número CAS |
942001-91-4 |
Fórmula molecular |
C23H28N4O3 |
Peso molecular |
408.502 |
Nombre IUPAC |
1-(4-tert-butylphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H28N4O3/c1-23(2,3)16-10-12-17(13-11-16)24-21(28)26-20-18-8-5-6-9-19(18)25-22(29)27(20)14-7-15-30-4/h5-6,8-13H,7,14-15H2,1-4H3,(H2,24,26,28) |
Clave InChI |
AMTKWFHQVQVJKZ-LHLOQNFPSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2451512.png)
![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2451513.png)



![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2451524.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2451525.png)


![(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2451529.png)

